![molecular formula C20H17N3O4S2 B2692768 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-58-5](/img/structure/B2692768.png)
2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS .Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds structurally related to 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme is pivotal in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in producing neuroactive metabolites. The inhibition of this enzyme can modulate the pathway, potentially offering therapeutic avenues for neurological conditions by influencing the levels of kynurenic acid, a neuroprotective agent. Detailed investigation into these compounds' effects revealed their potential for exploring the pathophysiological roles of the kynurenine pathway post-neuronal injury (Röver et al., 1997).
Photosensitizers for Photodynamic Therapy
Another application involves the development of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds have been characterized for their photophysical and photochemical properties, demonstrating significant potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield, a critical parameter for effective PDT, underscores their utility in treating cancers through light-induced cytotoxic mechanisms. The development of these compounds represents a promising direction for advancing cancer therapy modalities, offering a framework for the synthesis of more effective photosensitizers (Pişkin et al., 2020).
Exploration of Tautomerism
The compound's structure also facilitates the exploration of chemical phenomena such as tautomerism, as demonstrated in studies on related 2,4-dichlorobenzenesulfonamide derivatives. These investigations provide insights into the compound's crystalline structures and their implications for chemical behavior and reactivity. Understanding such structural dynamics is essential for the design and synthesis of new compounds with tailored properties for specific scientific and therapeutic applications (Beuchet et al., 1999).
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Mode of Action
The compound this compound interacts with its target, the PI3K enzyme, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This results in the suppression of the downstream AKT signaling pathway, which is involved in cell survival and growth .
Biochemical Pathways
The compound this compound affects the PI3K/AKT signaling pathway . By inhibiting the PI3K enzyme, the production of PIP3 is reduced, leading to a decrease in the activation of AKT. This can result in the inhibition of cell growth and proliferation, and promote apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell growth and proliferation, and the induction of apoptosis . These effects are a result of the compound’s inhibition of the PI3K/AKT signaling pathway .
Safety and Hazards
The safety and hazards of “2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” are not specified in the sources available. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-9-10-17(27-2)18(12-15)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTBTWWWXDRPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
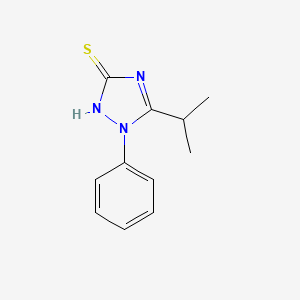
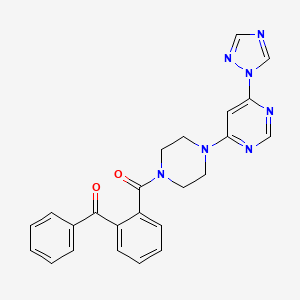
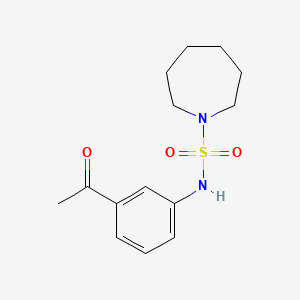
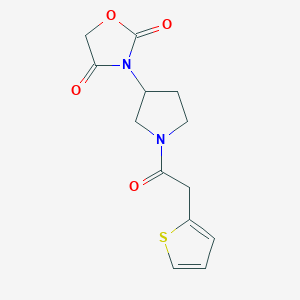
![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

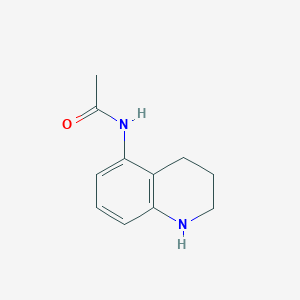
![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)
